molecular formula C24H24N4O3S2 B2583657 N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide CAS No. 1251549-67-3

N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide

Cat. No. B2583657
CAS RN: 1251549-67-3
M. Wt: 480.6
InChI Key: PXFUFXOTCJTXHX-UHFFFAOYSA-N
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Description

N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide, also known as CP-690,550, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of drugs called Janus kinase (JAK) inhibitors, which are designed to modulate the activity of enzymes involved in the immune response.

Scientific Research Applications

Heterocyclic N-oxide Derivatives and Their Applications

Heterocyclic N-oxide derivatives, including pyridine and pyrazine compounds, are pivotal in organic synthesis, catalysis, and medicinal chemistry due to their versatility as synthetic intermediates and their biological significance. These compounds have shown potential in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, alongside medicinal applications. Specifically, some potent N-oxide compounds exhibit anticancer, antibacterial, and anti-inflammatory activities, highlighting their importance in drug development and therapeutic interventions. The diverse functionalities of heterocyclic N-oxide derivatives underscore their utility in advancing chemistry and pharmaceutical sciences, demonstrating their role in facilitating a range of chemical reactions and contributing to the discovery of new therapeutic agents (Li et al., 2019).

Antitubercular Activity of Derivatives

Further exploration into N-substituted derivatives related to pyridine and pyrazine frameworks has shown significant in vitro antitubercular activity against various strains of mycobacteria. Compounds derived from modifications of isoniazid structure, when combined with the N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, displayed comparable or superior efficacy to isoniazid, one of the primary drugs for tuberculosis treatment. This suggests the potential of such derivatives in enhancing antitubercular drug development, offering a pathway to address drug-resistant strains of tuberculosis through chemical modifications of existing pharmacophores (Asif, 2014).

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Cellular Effects

Similar compounds have been shown to interact with a variety of enzymes and proteins, inhibiting their activity . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide in laboratory settings are not yet fully known. Similar compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Similar compounds have been shown to interact with various enzymes or cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not yet fully known. Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 2-amino-3,4-dihydropyrazine-5-carboxamide to form N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide, which is then reacted with 2-pyridinecarboxylic acid to form the final product.", "Starting Materials": [ "3-chlorobenzoyl chloride", "2-amino-3,4-dihydropyrazine-5-carboxamide", "2-pyridinecarboxylic acid" ], "Reaction": [ "Step 1: 3-chlorobenzoyl chloride is reacted with 2-amino-3,4-dihydropyrazine-5-carboxamide in the presence of a base such as triethylamine to form N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide.", "Step 2: N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide is then reacted with 2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide." ] }

CAS RN

1251549-67-3

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C24H24N4O3S2/c1-5-32-23-26-21-20(33-23)22(30)28(17-10-7-14(2)8-11-17)24(31)27(21)13-19(29)25-18-12-15(3)6-9-16(18)4/h6-12H,5,13H2,1-4H3,(H,25,29)

InChI Key

PXFUFXOTCJTXHX-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

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